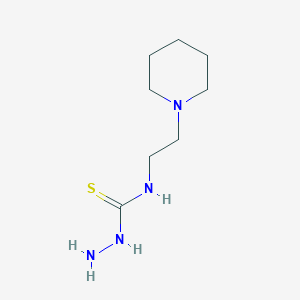

4-(2-Piperidinoethyl)-3-thiosemicarbazide

Description

Historical Context and Significance of the Thiosemicarbazide (B42300) Core in Medicinal Chemistry Research

The journey of thiosemicarbazides in medicinal chemistry has a rich history, with early investigations unearthing their potential as therapeutic agents. A pivotal moment in this history was the discovery of the antitubercular properties of thiosemicarbazone, a derivative of thiosemicarbazide, in the mid-20th century. This breakthrough highlighted the potential of the thiosemicarbazide core in targeting infectious diseases and catalyzed further exploration into its therapeutic applications.

Over the decades, the significance of the thiosemicarbazide scaffold has expanded dramatically. Researchers have recognized that the unique electronic and structural features of this core, including its ability to act as a chelating agent for various metal ions, are pivotal to its diverse biological activities. This has led to the development of a vast library of thiosemicarbazide derivatives with a wide spectrum of pharmacological effects.

Overview of Thiosemicarbazide Derivatives in Academic Investigations

Academic research into thiosemicarbazide derivatives has unveiled a remarkable diversity of biological activities. The adaptability of the thiosemicarbazide structure allows for a wide range of chemical modifications, leading to compounds with tailored properties. Key areas of investigation for these derivatives include:

Antimicrobial Activity: A significant body of research has focused on the antibacterial and antifungal properties of thiosemicarbazide derivatives. These compounds have shown efficacy against a variety of pathogenic microorganisms, and ongoing research aims to develop new agents to combat antibiotic resistance.

Antiviral Activity: Certain thiosemicarbazide derivatives have demonstrated promising antiviral activity, including against influenza and other viruses.

Anticancer Activity: The potential of thiosemicarbazide derivatives as anticancer agents is an area of intense investigation. Their proposed mechanisms of action often involve the chelation of metal ions that are essential for tumor growth and proliferation.

Antimalarial and Antiparasitic Activity: Researchers have also explored the use of thiosemicarbazide derivatives in the fight against parasitic diseases like malaria.

Tuberculostatic Activity: Building on the historical success of thiosemicarbazones, the development of new thiosemicarbazide-based compounds with improved efficacy and reduced side effects against Mycobacterium tuberculosis remains an active area of research. marketpublishers.comlookchem.com

The following table provides a glimpse into the diverse biological activities of various thiosemicarbazide derivatives as reported in academic literature.

| Thiosemicarbazide Derivative Class | Biological Activity Investigated | Key Research Findings |

| Benzaldehyde (B42025) thiosemicarbazones | Antifungal | Some derivatives show potent activity against plant pathogenic fungi. scbt.comguidechem.com |

| Piperidine-substituted thiosemicarbazones | Tuberculostatic | Certain derivatives exhibit significant activity against resistant strains of M. tuberculosis. marketpublishers.com |

| Pyridine (B92270) and pyrazine (B50134) thiosemicarbazones | Antimicrobial | Some compounds show selective activity against Gram-positive bacteria. marketpublishers.com |

| Thiosemicarbazide-based metal complexes | Anticancer | Metal complexes can exhibit enhanced anticancer activity compared to the parent thiosemicarbazide. |

| Coumarin-containing thiosemicarbazides | Antileishmanial | Hybrid molecules have been synthesized and evaluated for their antiparasitic potential. |

Research Landscape of 4-(2-Piperidinoethyl)-3-thiosemicarbazide within the Thiosemicarbazide Class

A thorough review of publicly available scientific literature indicates that dedicated research focusing specifically on the synthesis and biological evaluation of This compound is limited. While its chemical structure and basic identifiers are known, extensive studies detailing its specific biological activity profile have not been widely published.

However, the structural features of this compound, namely the presence of a piperidine (B6355638) moiety attached to the thiosemicarbazide core, place it within a class of compounds that has been the subject of considerable scientific interest. The piperidine ring is a common heterocyclic motif found in many biologically active compounds and is known to influence physicochemical properties such as lipophilicity and basicity, which can in turn affect a molecule's pharmacological activity.

Research into thiosemicarbazide derivatives bearing a piperidine moiety has revealed promising results in several therapeutic areas. For instance, studies have shown that the incorporation of a piperidine ring can enhance the antimicrobial and antifungal activities of thiosemicarbazide-based compounds. scbt.comguidechem.comaablocks.com Furthermore, some piperidine-containing thiosemicarbazone derivatives have been investigated for their tuberculostatic and anticancer properties. marketpublishers.com

The table below presents representative data from studies on thiosemicarbazide derivatives containing a piperidine moiety, which may provide some context for the potential areas of investigation for this compound. It is important to note that these findings are for structurally related compounds and not for this compound itself.

| Related Piperidine-Containing Thiosemicarbazide/Thiosemicarbazone | Biological Activity | Reported Metric (e.g., MIC, EC50) | Organism(s) Tested |

| (E)-N′-(5-Chloro-2-hydroxybenzylidene)piperidine-1-carbothiohydrazide | Antifungal | EC50 = 1.6 μg/mL | Pythium aphanidermatum scbt.com |

| Piperidinothiosemicarbazone derivatives of pyridine | Tuberculostatic | MIC = 2–4 μg/mL | Standard strain of M. tuberculosis marketpublishers.com |

| Piperidinothiosemicarbazone derivatives of pyridine | Tuberculostatic | MIC = 0.5–4 μg/mL | Resistant strain of M. tuberculosis marketpublishers.com |

| Piperidin-4-one thiosemicarbazone derivatives | Antibacterial | - | Various bacterial strains nih.gov |

| Piperidin-4-one thiosemicarbazone derivatives | Antifungal | - | Various fungal strains nih.gov |

Given the established biological activities of the broader class of piperidine-containing thiosemicarbazides, this compound represents a molecule of interest for future research. Investigations into its synthesis, characterization, and a comprehensive evaluation of its biological properties could unveil novel therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(2-piperidin-1-ylethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4S/c9-11-8(13)10-4-7-12-5-2-1-3-6-12/h1-7,9H2,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBPPUPQXGCBLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375171 | |

| Record name | N-[2-(Piperidin-1-yl)ethyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32806-53-4 | |

| Record name | N-[2-(Piperidin-1-yl)ethyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32806-53-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Thiosemicarbazide Derivatives, with a Focus on 4 2 Piperidinoethyl 3 Thiosemicarbazide

General Synthetic Pathways to Thiosemicarbazides

The synthesis of thiosemicarbazides can be achieved through several established chemical pathways. The choice of method often depends on the desired substitution pattern on the thiosemicarbazide (B42300) scaffold.

A principal route for the derivatization of thiosemicarbazide is through condensation reactions with aldehydes or ketones. This reaction does not form the thiosemicarbazide backbone itself but rather creates a major class of derivatives known as thiosemicarbazones. These compounds are Schiff bases formed by the reaction of the terminal primary amine group (-NH2) of a thiosemicarbazide with a carbonyl group. irjmets.com

The general procedure involves refluxing a mixture of the thiosemicarbazide and the corresponding aldehyde or ketone in a solvent such as ethanol (B145695). chemmethod.com Often, a few drops of an acid catalyst, like glacial acetic acid, are added to facilitate the reaction. chemmethod.com The reaction typically proceeds over several hours, after which the thiosemicarbazone product precipitates upon cooling and can be purified by recrystallization. chemmethod.com This method is widely employed due to its simplicity and the vast availability of diverse aldehydes and ketones, allowing for the creation of a large library of thiosemicarbazone derivatives.

The most common and versatile method for synthesizing the core structure of N4-substituted thiosemicarbazides is the nucleophilic addition of a hydrazine (B178648) derivative to an isothiocyanate (-N=C=S). irjmets.comresearchgate.net This pathway allows for the direct introduction of a substituent at the N4 position of the resulting thiosemicarbazide.

The reaction involves treating a suitable hydrazine, such as hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., acid hydrazides), with an alkyl or aryl isothiocyanate. researchgate.netmdpi.com The reaction is typically carried out by refluxing the components in a solvent like ethanol or methanol (B129727) for a period ranging from 30 minutes to several hours. mdpi.comresearchgate.net The desired 1,4-disubstituted thiosemicarbazide product often precipitates from the solution upon completion of the reaction and can be isolated in good yield. researchgate.net The general scheme for this reaction is as follows:

R-N=C=S + H₂N-NH-R' → R-NH-C(S)-NH-NH-R'

This method's prevalence is due to its efficiency and directness in producing specifically substituted thiosemicarbazides, which are themselves valuable precursors for further synthetic transformations. researchgate.netjuniv.edu

Targeted Synthesis of 4-(2-Piperidinoethyl)-3-thiosemicarbazide

The synthesis of the specific compound this compound (CAS Number: 32806-53-4) is logically achieved by applying the general isothiocyanate pathway. This involves the careful selection and synthesis of appropriate precursors.

The targeted synthesis of this compound relies on the reaction between hydrazine hydrate and the key precursor, 2-(piperidinoethyl) isothiocyanate. sigmaaldrich.comrsc.org This isothiocyanate contains the required piperidinoethyl group that will form the N4-substituent.

The synthesis of the isothiocyanate precursor itself can be accomplished through established methods. A common route involves the reaction of the corresponding primary amine, in this case, 2-(piperidin-1-yl)ethan-1-amine, with carbon disulfide. rsc.org This reaction, typically performed under basic conditions in water, forms a dithiocarbamate (B8719985) salt intermediate, which is then treated with an oxidizing agent like sodium persulfate to yield the final isothiocyanate. rsc.org

Once the 2-(piperidinoethyl) isothiocyanate precursor is obtained, it is reacted with hydrazine hydrate. The nucleophilic nitrogen of hydrazine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the desired this compound. researchgate.netresearchgate.net

To maximize the efficiency of thiosemicarbazide synthesis, optimization of reaction conditions is crucial. Key variables include temperature, reaction time, solvent, and the presence of catalysts. Factorial experiments are often conducted to determine the most favorable conditions, using reaction yield as the primary indicator of optimization. mdpi.comresearchgate.net

Solvent: The choice of solvent can significantly impact reaction rate and product isolation. Alcohols such as methanol and ethanol are commonly used, as they effectively dissolve the starting materials (hydrazide and isothiocyanate) while often allowing the thiosemicarbazide product to precipitate upon formation, simplifying purification. mdpi.com

Temperature: Reactions can be performed at room temperature or under reflux. While refluxing for 3-4 hours is common to ensure completion, higher temperatures can sometimes lead to the formation of byproducts or cyclization of the desired product. mdpi.com The optimal temperature must balance reaction speed with product stability.

Reaction Time: The duration of the reaction is adjusted to ensure the complete consumption of starting materials. This is often monitored using techniques like Thin-Layer Chromatography (TLC). Prolonged reaction times beyond what is necessary can increase the likelihood of side reactions. louisville.edu

The table below summarizes key parameters that are typically varied to optimize the synthesis of thiosemicarbazides.

| Parameter | Condition 1 | Condition 2 | Effect on Yield/Purity | Source |

| Solvent | Ethanol | Methanol | The solubility of reactants and products varies, affecting reaction rate and ease of isolation. | mdpi.com |

| Temperature | Room Temperature | Reflux (e.g., ~78°C in Ethanol) | Higher temperatures increase reaction rates but can also lead to degradation or side-product formation. | mdpi.comresearchgate.net |

| Reaction Time | 1-2 hours | 8-24 hours | Shorter times may be sufficient for reactive substrates, while longer times ensure completion for less reactive ones. | researchgate.netlouisville.edu |

| Catalyst | None | Acidic (e.g., Acetic Acid) | While not always necessary for isothiocyanate additions, catalysts are key in condensation reactions. | chemmethod.com |

By systematically adjusting these conditions, the synthesis of this compound can be fine-tuned to achieve high yield and purity, minimizing the need for extensive downstream purification. louisville.edu

Advanced Synthetic Methodologies for Thiosemicarbazide Analogues (e.g., Microwave-Assisted Synthesis)

In recent years, advanced methodologies have been developed to improve the efficiency and environmental friendliness of chemical syntheses. Microwave-assisted organic synthesis has emerged as a powerful tool for producing thiosemicarbazide and thiosemicarbazone derivatives. rsc.orgrsc.org

This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant acceleration of reaction rates. researchgate.net For the synthesis of thiosemicarbazides via the isothiocyanate route, microwave irradiation can reduce reaction times from hours to mere minutes. researchgate.net Similarly, for the synthesis of thiosemicarbazone derivatives, microwave-assisted condensation is remarkably efficient. Reactions that take 8 hours under conventional reflux can be completed in as little as 3-5 minutes with microwave assistance, often with higher yields. rsc.orgmdpi.com

Some microwave-assisted procedures can even be performed under solvent-free conditions, which enhances the green credentials of the synthesis by reducing chemical waste. mdpi.com The efficiency of this method makes it an attractive alternative to traditional heating for the rapid generation of libraries of thiosemicarbazide analogues for further study.

The following table provides a comparison of conventional and microwave-assisted synthesis for thiosemicarbazone formation, illustrating the advantages of the advanced methodology.

| Method | Reaction Time | Yield | Conditions | Source |

| Conventional Reflux | 8 hours | ~70-85% | Ethanol, Reflux | mdpi.com |

| Microwave-Assisted | 3 minutes | 88-98% | Solvent-Free | mdpi.com |

| Microwave-Assisted | 20-40 minutes | >90% | Ethanol | mdpi.com |

| Conventional (for Triazoles) | 290 minutes | 78% | Heating | nih.gov |

| Microwave-Assisted (for Triazoles) | 10-25 minutes | 97% | Irradiation | nih.gov |

Spectroscopic and Structural Elucidation Techniques for Thiosemicarbazide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integrations of proton and carbon signals, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

In ¹H NMR analysis of 4-(2-Piperidinoethyl)-3-thiosemicarbazide, the spectrum is expected to display distinct signals corresponding to each unique proton environment. The protons on the thiosemicarbazide (B42300) moiety (NH and NH₂) would likely appear as broad singlets due to quadrupole broadening and chemical exchange. The protons of the ethyl bridge are expected to present as two triplets, resulting from coupling with each other. The piperidine (B6355638) ring protons would yield more complex multiplets in the aliphatic region of the spectrum. The integration of these signals would correspond to the number of protons in each environment (e.g., 2H for the NH₂, 2H for each CH₂ in the ethyl group).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| NH₂ | 4.0 - 5.0 | Broad Singlet | 2H |

| NH (hydrazine) | 7.5 - 8.5 | Broad Singlet | 1H |

| NH (ethyl) | 6.0 - 7.0 | Broad Singlet/Triplet | 1H |

| N-CH₂ (ethyl) | 3.3 - 3.6 | Triplet | 2H |

| N-CH₂ (piperidine) | 2.5 - 2.8 | Triplet | 2H |

| N-CH₂ (piperidine ring) | 2.4 - 2.7 | Multiplet | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. The most downfield signal is anticipated to be the thiocarbonyl carbon (C=S) of the thiosemicarbazide group, typically appearing around 180-185 ppm due to its deshielded nature. The carbons of the piperidine ring are expected to show three distinct signals, while the two carbons of the ethyl linker would also be resolved.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S | 180 - 185 |

| N-CH₂ (ethyl) | 45 - 50 |

| N-CH₂ (piperidine) | 55 - 60 |

| N-CH₂ (piperidine ring, C2/C6) | 53 - 57 |

| CH₂ (piperidine ring, C3/C5) | 25 - 30 |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be characterized by distinct absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and secondary amines (NH) would appear as sharp or broad bands in the 3100-3400 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and piperidine groups would be observed just below 3000 cm⁻¹. Other key vibrations include the N-H bending and the C=S stretching, which confirms the presence of the thiourea (B124793) core.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3400 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| N-H | Bending | 1550 - 1650 |

| C-N | Stretching | 1250 - 1350 |

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This technique would determine precise bond lengths, bond angles, and torsional angles. For thiosemicarbazide derivatives, this analysis is particularly useful for establishing the conformation around the N-N and C-N bonds and identifying intermolecular hydrogen bonding networks, which often involve the NH₂ and C=S groups and dictate the crystal packing. The piperidine ring would be expected to adopt a stable chair conformation.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of each element (carbon, hydrogen, nitrogen, sulfur) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₈H₁₈N₄S) to verify the purity and confirm the empirical formula of the synthesized compound. The theoretical percentages serve as a benchmark for purity assessment.

Table 4: Theoretical Elemental Composition of this compound (C₈H₁₈N₄S)

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 47.49 |

| Hydrogen | H | 1.01 | 8.97 |

| Nitrogen | N | 14.01 | 27.69 |

Coordination Chemistry of Thiosemicarbazide Ligands and Metal Complexes

Ligand Properties of Thiosemicarbazides, including 4-(2-Piperidinoethyl)-3-thiosemicarbazide

Thiosemicarbazides are a class of ligands known for their ability to form stable complexes with various metal ions. mdpi.com The molecule this compound, with the chemical formula C₈H₁₈N₄S, belongs to this class. sigmaaldrich.comchemicalbook.com Its structure, featuring a thiosemicarbazide (B42300) moiety linked to a piperidinoethyl group, provides multiple potential coordination sites, making it a versatile chelating agent.

The coordination potential of thiosemicarbazide ligands is primarily dictated by the presence of soft and hard donor atoms, specifically sulfur and nitrogen. uobasrah.edu.iq In this compound, the key donor atoms are the sulfur of the thiocarbonyl group (C=S) and the nitrogen atom of the hydrazine (B178648) residue. researchgate.net

Sulfur Atom: The thiocarbonyl sulfur is a soft donor atom, which typically forms strong covalent bonds with soft or borderline metal ions like Copper(II), Gold(I), and Zinc(II). uobasrah.edu.iqresearchgate.net Coordination often occurs after tautomerization from the thione form to the thiol form, leading to deprotonation of the S-H group and the formation of a stable metal-thiolate bond. nih.govmdpi.com

Nitrogen Atoms: The thiosemicarbazide structure contains multiple nitrogen atoms, but the terminal hydrazine nitrogen is most commonly involved in chelation. researchgate.netjocpr.com This nitrogen atom acts as a hard donor, readily coordinating with a variety of transition metals. The presence of both hard nitrogen and soft sulfur donors allows these ligands to effectively chelate with a broad spectrum of metal ions. uobasrah.edu.iq

Table 1: Donor Atom Characteristics in this compound

| Donor Atom | Type | HSAB Classification | Typical Metal Ion Partners |

|---|---|---|---|

| Thiocarbonyl Sulfur (S) | Covalent | Soft | Cu(II), Ag(I), Au(I), Hg(II), Pd(II) |

| Hydrazine Nitrogen (N) | Dative | Hard/Borderline | Fe(III), Co(II), Ni(II), Zn(II) |

Thiosemicarbazides typically act as bidentate ligands, forming stable five-membered chelate rings with metal ions through the sulfur and the hydrazine nitrogen atoms. mdpi.comjocpr.com This is the most common mode of coordination. jocpr.com

However, depending on the specific ligand structure, reaction conditions, and the nature of the metal ion, other coordination modes are possible:

Monodentate Coordination: In some cases, the ligand may coordinate only through the sulfur atom. jocpr.comnih.gov

Tridentate Coordination: The this compound molecule also contains a nitrogen atom within the piperidine (B6355638) ring. This third nitrogen atom can potentially participate in coordination, allowing the ligand to act as a tridentate NNS donor. This would lead to the formation of multiple, highly stable chelate rings.

The flexibility in coordination modes allows thiosemicarbazides to form complexes with diverse geometries and properties. mdpi.com

Synthesis and Characterization of Thiosemicarbazide Metal Complexes

The synthesis of metal complexes with thiosemicarbazide ligands is generally straightforward. A common method involves the reaction of the ligand with a metal salt (often a halide or acetate) in a suitable solvent, such as ethanol (B145695) or methanol (B129727). jocpr.commdpi.com The mixture is typically heated under reflux to facilitate the complexation reaction. mdpi.com The resulting metal complexes can then be isolated as crystalline solids. researchgate.net

Thiosemicarbazide derivatives form complexes with a wide array of transition metals. The coordination chemistry of these ligands with metals such as Copper(II), Nickel(II), and Zinc(II) is well-documented. mdpi.comresearchgate.netnih.gov

Tin(IV) Complexes: Organotin(IV) complexes with thiosemicarbazone ligands have been synthesized and characterized, often resulting in six-coordinate structures with distorted octahedral geometry. uobasrah.edu.iq

Copper(II) and Nickel(II) Complexes: These are among the most studied complexes. jocpr.commdpi.com Ni(II) can form square-planar or octahedral complexes, while Cu(II) complexes often exhibit square-planar or distorted octahedral geometries. nih.govresearchgate.net

Zinc(II) Complexes: As a d¹⁰ metal, Zinc(II) complexes are typically diamagnetic and often adopt a tetrahedral geometry, though higher coordination numbers are possible. mdpi.comnih.gov

Ruthenium(II) and Molybdenum(VI) Complexes: Thiosemicarbazones have been shown to form stable complexes with Ruthenium(II) and dinuclear Molybdenum(V)/Molybdenum(VI) clusters. researchgate.netnih.gov In some molybdenum complexes, the ligand coordinates in a bidentate fashion through the thiolate sulfur and an azomethinic nitrogen atom. nih.gov

The geometry of thiosemicarbazide metal complexes is influenced by the metal's coordination number, oxidation state, and the ligand's denticity. Common geometries include octahedral, square-planar, and tetrahedral. mdpi.comnih.gov

The structural elucidation of these complexes relies on a combination of analytical and spectroscopic techniques:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand. researchgate.net

Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the ν(C=S) and ν(N-N) bands, along with the appearance of new bands corresponding to metal-sulfur (M-S) and metal-nitrogen (M-N) bonds, indicates successful complexation. mdpi.com

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex and helps in determining the coordination geometry.

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Sn(IV)), ¹H and ¹³C NMR can elucidate the structure in solution. uobaghdad.edu.iq For tin complexes, ¹¹⁹Sn NMR provides direct evidence of the coordination number around the tin atom. uobasrah.edu.iq

X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.govnih.gov

Table 2: Common Geometries of Transition Metal Thiosemicarbazide Complexes

| Metal Ion | Typical Coordination Number | Common Geometry |

|---|---|---|

| Copper(II) | 4, 6 | Square-planar, Distorted Octahedral |

| Nickel(II) | 4, 6 | Square-planar, Octahedral |

| Zinc(II) | 4 | Tetrahedral |

| Tin(IV) | 6 | Distorted Octahedral |

Influence of Metalation on Biological Activity and Reactivity of Thiosemicarbazide Ligands

A key driver for the extensive research into thiosemicarbazide complexes is the observation that their biological activity is often significantly enhanced upon coordination to a metal ion. mdpi.comresearchgate.net The free ligands may show modest activity, but the corresponding metal complexes can exhibit potent antibacterial, antifungal, antiviral, and anticancer properties. mdpi.comnih.gov

This enhancement is often explained by chelation theory. Upon complexation, several key changes occur:

Electronic Effects: The coordination process alters the electronic distribution within the ligand, which can influence its reactivity and interaction with biological targets.

Structural Constraints: The rigid structure of the metal complex can orient the active pharmacophores in a way that enhances their binding to receptors or enzymes.

For instance, copper complexes of thiosemicarbazone derivatives have been found to be potent and cancer-selective antiproliferative agents. nih.gov Similarly, the antibacterial activity of various thiosemicarbazide ligands was found to be greater in their metal-complexed form compared to the free ligand. uobasrah.edu.iqresearchgate.net The choice of the metal ion itself can also modulate the activity of the resulting complex. mdpi.com

Pharmacological and Biological Research of Thiosemicarbazide Derivatives

Antimicrobial Research Pathways

Thiosemicarbazide (B42300) derivatives have been a focal point of antimicrobial research due to their wide-ranging activity against various pathogens. mdpi.comnih.gov The core structure, featuring a thiosemicarbazide group (-NH-CS-NH-NH2), is considered crucial for these biological activities. nih.gov

Antibacterial Activity Studies

Derivatives of thiosemicarbazide have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Studies on thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones showed significant in vitro antibacterial activity, in some cases comparable to the standard drug ampicillin. biomedpharmajournal.org Similarly, certain piperidinothiosemicarbazone derivatives have shown potent bacteriostatic activity, particularly against Gram-positive strains. For example, one such derivative exhibited stronger growth inhibition against Staphylococcus strains than the reference drugs ciprofloxacin (B1669076) and vancomycin. nih.gov Molecular studies suggest that the antibacterial action of these compounds may involve a dual mechanism that includes the inhibition of DNA gyrase and topoisomerase IV, which disrupts bacterial DNA replication and leads to cell death. nih.gov

| Compound Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference |

|---|---|---|---|---|

| 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazones | 6.25 - 25 | 6.25 - 25 | 12.5 - 50 | biomedpharmajournal.org |

| Piperidinothiosemicarbazone Derivative 14 | 0.06 | Not Tested | 250 | nih.gov |

| Piperidinothiosemicarbazone Derivative 13 | >1000 | Not Tested | >1000 | nih.gov |

| Ampicillin (Standard) | 10 | 10 | 25 | biomedpharmajournal.org |

Antifungal Activity Studies

The antifungal properties of thiosemicarbazide derivatives are also well-documented. nih.gov Research has shown that incorporating a thiosemicarbazone moiety can significantly enhance the antifungal activity of parent molecules like piperidin-4-one. biomedpharmajournal.org Certain derivatives have exhibited significant activity when compared against the standard drug terbinafine. biomedpharmajournal.org Further studies have focused on plant pathogenic fungi, where novel benzaldehyde (B42025) thiosemicarbazide derivatives containing piperidine (B6355638) fragments showed moderate to good fungicidal activities. mdpi.com One compound, in particular, displayed excellent activity against Pythium aphanidermatum, superior to the commercial fungicide azoxystrobin. researchgate.net The mechanism of antifungal action is thought to involve the disruption of fungal cell membrane function and inhibition of protein synthesis. nih.gov

| Compound Type | Fungal Strain | Activity (EC50 in µg/mL) | Reference |

|---|---|---|---|

| Benzaldehyde thiosemicarbazide (Compound 3b) | Pythium aphanidermatum | 1.6 | researchgate.net |

| Benzaldehyde thiosemicarbazide (Compound 3b) | Rhizoctonia solani | 5.8 | mdpi.com |

| Benzaldehyde thiosemicarbazide (Compound 3b) | Valsa mali | 8.6 | mdpi.com |

| Azoxystrobin (Standard) | Pythium aphanidermatum | 16.9 | researchgate.net |

Antimycobacterial Activity Investigations

A significant area of investigation for thiosemicarbazide derivatives is their activity against Mycobacterium species, the causative agents of tuberculosis. Numerous studies have synthesized and evaluated these compounds for their tuberculostatic potency. nih.govmdpi.com Research has demonstrated that certain thiosemicarbazide derivatives possess high activity toward Mycobacterium bovis. nih.gov Specifically, piperidinothiosemicarbazone derivatives have shown significant activity against both standard and resistant strains of M. tuberculosis. nih.govmdpi.com In one study, the most active compounds showed minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against a resistant M. tuberculosis strain. nih.gov Another study found that thiazolidine-2,4-dione-based thiosemicarbazones exhibited very high antimycobacterial activity (MIC = 0.031-0.125 µg/ml) with low cytotoxicity, making them promising candidates for further development. nih.gov

| Compound Type | M. tuberculosis (Standard Strain) | M. tuberculosis (Resistant Strain) | M. bovis | Reference |

|---|---|---|---|---|

| Piperidinothiosemicarbazone Derivatives (8, 9) | 4 | 0.5 - 1 | Not Tested | nih.gov |

| Piperidinothiosemicarbazone Derivatives (13, 14) | 2 | 2 - 4 | Not Tested | nih.gov |

| Thiazolidine-2,4-dione-based thiosemicarbazones | 0.031 - 0.125 (H37Ra strain) | Not Tested | Not Tested | nih.gov |

| Thiosemicarbazide Derivatives (11, 30) | Not Tested | Not Tested | 0.39 | researchgate.net |

Antiviral Research Pathways

The antiviral potential of thiosemicarbazide derivatives has been explored against a range of DNA and RNA viruses. mdpi.comnih.gov Studies on novel indole-based thiosemicarbazides revealed notable activity against Coxsackie B4 virus, a member of the Picornaviridae family for which no antiviral drugs are currently available. nih.gov The most potent of these compounds exhibited antiviral EC50 values in the range of 0.4–2.1 μg/mL. nih.gov The research indicated that the free thiosemicarbazide moiety was crucial for this antiviral effect. nih.gov Other research has evaluated thiosemicarbazones for their antiherpetic potentials, further highlighting the broad antiviral screening these scaffolds undergo. nih.gov

Anticancer and Antitumor Research Pathways

Thiosemicarbazide derivatives are a promising class of compounds in the search for new anticancer agents. nih.govresearchgate.net Their antitumor activity is believed to stem from their ability to chelate metal ions, which can lead to several biochemical changes in cellular metabolism and growth. nih.gov Research has demonstrated the cytotoxic activities of various thiosemicarbazone derivatives against multiple cancer cell lines. In one study, several compounds showed more potent cytotoxic activity than the established drug Imatinib against C6 glioma and MCF7 breast cancer cell lines. nih.gov Another investigation into novel thiosemicarbazide analogs found that compounds with electron-withdrawing groups exhibited significant anticancer activity against the B16F10 melanoma cell line, with IC50 values comparable to the reference drug doxorubicin. ijper.orgijper.org The mechanism of their anticancer action is often linked to the induction of apoptosis (programmed cell death). nih.gov

| Compound Type | C6 Glioma Cells | MCF7 Breast Cancer Cells | B16F10 Melanoma Cells | Reference |

|---|---|---|---|---|

| Thiosemicarbazone Derivative (3m) | 9.08 | 7.02 | Not Tested | nih.gov |

| Thiosemicarbazone Derivative (3b) | 10.59 | 8.63 | Not Tested | nih.gov |

| Imatinib (Standard) | 11.68 | 9.24 | Not Tested | nih.gov |

| 4-chlorobenzoyl carbamothioyl methane (B114726) hydrazonate (5a) | Not Tested | Not Tested | 0.7 | ijper.org |

| 4-bromobenzoyl carbamothioyl methane hydrazonate (5e) | Not Tested | Not Tested | 0.9 | ijper.org |

| Doxorubicin (Standard) | Not Tested | Not Tested | 0.6 | ijper.org |

Other Biological Activities under Investigation

Beyond antimicrobial and anticancer research, the therapeutic potential of thiosemicarbazide derivatives extends to other biological activities.

Anti-inflammatory Activity: Several studies have investigated novel thiosemicarbazide and thiosemicarbazone compounds as anti-inflammatory agents. wisdomlib.orgnih.gov Research on indole-based thiosemicarbazones found that lead compounds were able to inhibit lymphocyte proliferation and suppress the in-vitro production of inflammatory mediators like TNF-α and NO. nih.gov Further investigation revealed that these compounds could inhibit the COX-2 enzyme with greater selectivity than the standard drug Celecoxib, and animal studies confirmed their ability to suppress edema with greater potency than indomethacin. nih.govresearchgate.net

Antioxidant Activity: The antioxidant properties of thiosemicarbazone derivatives have also been evaluated. nih.gov Studies on camphene-based thiosemicarbazones showed that the compounds displayed appreciable dose-dependent DPPH radical scavenging activity. nih.gov Other research on N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones also identified several derivatives with significant in vitro and in vivo antioxidant activity, including good scavenging activity on DPPH and the ability to elevate the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. nih.gov

Antimalarial Activity: The piperidine ring, a feature of the target compound, is found in molecules with known antimalarial properties, prompting research into related derivatives. nih.gov Thiosemicarbazones have been tested against Plasmodium falciparum, the parasite that causes the most deadly form of malaria. nih.gov However, results have been mixed, with one study reporting that the tested thiosemicarbazones were generally inactive against the parasite and did not represent promising antimalarial leads. nih.gov

Research on "4-(2-Piperidinoethyl)-3-thiosemicarbazide" Remains Undocumented in Public Scientific Literature

Despite a comprehensive search of scientific databases and publications, no specific pharmacological or biological research data is publicly available for the chemical compound this compound.

Consequently, it is not possible to provide a detailed article with research findings and data tables regarding the in vitro and in vivo model systems utilized in the biological research of this specific compound as requested. The scientific community has not published studies on its anticancer, antimicrobial, antiviral, or other biological activities.

While the broader class of thiosemicarbazide derivatives has been the subject of extensive research, revealing a wide range of biological activities, these findings cannot be attributed to the specific, unstudied compound . Information available for this compound is limited to its chemical structure, formula (C₈H₁₈N₄S), and availability from chemical suppliers for research purposes.

The absence of published data means that no information exists on the following for this compound:

In Vitro Studies: There are no records of this compound being tested against specific cancer cell lines, bacterial or fungal strains, or viruses. Therefore, data such as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values are not available.

In Vivo Models: No animal or other living model studies have been published, meaning there is no information on its efficacy, pharmacokinetics, or toxicology in a biological system.

Further research would be required to determine the pharmacological and biological profile of this compound.

Structure Activity Relationship Sar Studies of Thiosemicarbazide Derivatives

Influence of Substituents on Biological Activity (e.g., Piperidine (B6355638) Moiety)

The biological activity of thiosemicarbazide (B42300) derivatives is significantly influenced by the nature and position of various substituents. The piperidine moiety, in particular, has been identified as a critical component for enhancing the biological effects in several classes of these compounds.

Initial SAR analysis of a series of benzaldehyde (B42025) thiosemicarbazide derivatives designed as potential fungicides revealed that the presence of a heterocyclic piperidine group can significantly influence biological activities. mdpi.com A comparative study demonstrated that derivatives containing a piperidine ring generally exhibit better fungicidal activity than their counterparts without this group. mdpi.comnih.gov For instance, compound 3b, which includes an unsubstituted piperidine ring, showed potent fungicidal activity against several plant pathogens. In contrast, compound 3z, which lacks the piperidine moiety but has 2-OH and 5-Cl substituents on the benzaldehyde ring, displayed significantly lower fungicidal activity, underscoring the pivotal role of the piperidine group. mdpi.com

| Compound | Pythium aphanidermatum | Rhizoctonia solani | Valsa mali | Gaeumannomyces graminis |

|---|---|---|---|---|

| Compound 3b (with Piperidine) | 1.6 | 9.6 | 2.3 | 9.3 |

| Compound 3z (without Piperidine) | >50 | >50 | >50 | >50 |

Further studies on piperidinothiosemicarbazone derivatives targeting Mycobacterium tuberculosis have indicated that the basicity of substituents on the associated heteroaromatic ring may be crucial for antituberculous activity. nih.gov The lipophilicity of the molecule also plays a role; in several series of pyridine (B92270) and pyrazine (B50134) derivatives, a higher logP value correlated with stronger antimycobacterial activity, likely by enhancing permeability through the mycobacterial cell wall. nih.gov Moreover, substitutions at the N-4 position of the thiosemicarbazone core have been shown to increase cytotoxic activity against various cancer cell lines. mdpi.com

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional arrangement of atoms in a molecule—its conformation—is intrinsically linked to its ability to interact with biological targets. For flexible molecules like thiosemicarbazide derivatives, understanding the preferred low-energy conformations is essential for explaining and predicting biological activity.

Advanced analytical techniques, including 2D Nuclear Magnetic Resonance (NMR) spectroscopy (such as 2D-NOESY and 2D-ROESY) combined with quantum mechanics calculations like Density Functional Theory (DFT), have been employed to elucidate the conformational properties of thiosemicarbazones. nih.gov Such studies can determine the lowest energy conformations of these molecules in solution. For example, analysis of certain thiosemicarbazone analogs revealed a preference for an exo structure, a finding that was supported by theoretical calculations. nih.gov The nature of the substituent at the N(4) position of the thiosemicarbazide chain can also dictate the conformation, leading to different Z(cis) or E(trans) rotamers in solution, which can affect how the molecule binds to its target. mdpi.com

Pharmacophore Elucidation for Rational Drug Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Elucidating the pharmacophore of thiosemicarbazide derivatives allows for the rational design of new, more potent compounds.

SAR studies collectively contribute to defining the pharmacophore for a given biological activity. For thiosemicarbazide derivatives, the core >N-NH-C(=S)-N< structure is a key chelating unit, which is often crucial for their mechanism of action, particularly in metal-dependent enzymes. mdpi.com The piperidine ring, as discussed, represents another critical pharmacophoric element for the antifungal and antimicrobial activity of certain derivatives. mdpi.comnih.gov

In the context of antitubercular agents, studies have utilized quinolinone and thiosemicarbazide as essential pharmacophoric nuclei for designing new molecules. nih.gov The combination of a pyridine ring with a thiosemicarbazone group and a cyclic amine (like piperidine) has been shown to be particularly effective against M. tuberculosis. nih.gov These findings help construct a pharmacophore model where a heteroaromatic system, a flexible linker, the thiosemicarbazone core, and a basic amine group are spatially arranged to maximize interaction with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative structure-activity relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. These models provide mathematical equations that can predict the activity of novel, unsynthesized molecules.

Both 2D and 3D-QSAR studies have been successfully applied to thiosemicarbazide derivatives. For instance, 3D-QSAR models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed for benzaldehyde thiosemicarbazone derivatives as inhibitors of phenoloxidase, a key insect enzyme. nih.gov These models yielded robust and predictive statistics, indicating their utility in designing novel insecticides. nih.gov

| Model | q² (Cross-validated R²) | r² (Non-cross-validated R²) | Optimum Components |

|---|---|---|---|

| CoMFA | 0.926 | 0.986 | 6 |

| CoMSIA | 0.933 | 0.984 | 6 |

Similarly, a QSAR study on novel quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis produced a statistically significant model (R² = 0.83). nih.gov The model revealed that molecular descriptors such as van der Waals volume, electron density, and electronegativity played a pivotal role in the antituberculosis activity. nih.gov Another study focusing on antifungal activity identified electrostatic potential surface, HOMO energy, surface area, volume, and hydration energy as significant molecular descriptors. nih.govbenthamdirect.com These QSAR models are invaluable tools that provide guidance for further synthetic work, helping to prioritize the development of compounds with a higher probability of success. mdpi.combenthamdirect.com

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode and affinity of a ligand (like a thiosemicarbazide (B42300) derivative) within the active site of a target protein.

Research on various thiosemicarbazide and thiosemicarbazone derivatives has utilized molecular docking to explore their potential as inhibitors for a range of biological targets. nih.govacs.orgresearchgate.net For instance, docking studies have been performed to evaluate the interactions of thiosemicarbazides with enzymes such as alkaline phosphatase, epidermal growth factor receptor (EGFR), and topoisomerase II. nih.gov These simulations help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the stability of the ligand-receptor complex.

In one study, various newly synthesized thiosemicarbazide derivatives were docked against the Mycobacterium tuberculosis glutamine synthetase, a potential molecular target for antitubercular agents. mdpi.com The results of such studies are often quantified by a docking score, which estimates the binding free energy. A lower (more negative) score typically indicates a more favorable binding interaction.

Below is a table summarizing representative findings from molecular docking studies on various thiosemicarbazide derivatives against different protein targets, illustrating the common practice in the field.

| Compound Type | Protein Target (PDB ID) | Key Interactions Observed | Reference |

| Thiosemicarbazide derivatives | Acetylcholinesterase (AChE) | Hydrogen bonding, pi-pi stacking | acs.org |

| Thiosemicarbazide derivatives | Butyrylcholinesterase (BChE) | Hydrophobic interactions, hydrogen bonding | acs.org |

| Naphthyl-substituted thiosemicarbazide | Epidermal Growth Factor Receptor (1M17) | Interactions with key amino acid residues in the active site | nih.gov |

| Thiosemicarbazide derivatives | Mycobacterium tuberculosis glutamine synthetase | Hydrogen bonds with active site residues | mdpi.com |

| Thiosemicarbazide-Cu (II) complex | Human Peroxiredoxin 2 | Evaluation of binding interactions | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netscispace.com These methods provide valuable information on various molecular properties that govern the behavior and potential biological activity of compounds like 4-(2-Piperidinoethyl)-3-thiosemicarbazide.

DFT studies on thiosemicarbazide derivatives typically involve optimizing the molecular geometry to find the most stable conformation. researchgate.net From these calculations, several key quantum chemical parameters can be derived:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding how the molecule will interact with biological receptors.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated to quantify the molecule's reactivity. scispace.comresearchgate.net

These theoretical calculations help in understanding the relationship between the molecular structure and the observed biological activity, guiding the synthesis of new compounds with desired properties. nih.gov

The table below presents typical quantum chemical parameters calculated for thiosemicarbazide derivatives using DFT.

| Parameter | Description | Typical Significance in Thiosemicarbazides |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability |

| Electronegativity (χ) | Tendency to attract electrons | Predicts electron flow in interactions |

| Chemical Hardness (η) | Resistance to change in electron distribution | Hard molecules have a large energy gap |

| Chemical Softness (σ) | Reciprocal of hardness | Soft molecules are more reactive |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For ligand-receptor complexes identified through molecular docking, MD simulations provide a more dynamic and realistic view of the binding event.

In the context of thiosemicarbazides, MD simulations can be used to:

Assess the stability of the docked pose: By simulating the complex in a physiological environment (including water and ions) over a period of nanoseconds, researchers can verify if the initial binding mode predicted by docking is stable.

Analyze conformational changes: Both the ligand and the protein can change their conformations upon binding. MD simulations can capture these dynamic changes, providing a deeper understanding of the binding mechanism.

Calculate binding free energies: Advanced MD-based methods can provide more accurate estimations of binding affinities compared to docking scores alone.

For example, MD simulations have been applied to thiosemicarbazone derivatives to confirm the stability of their binding to target enzymes and to analyze the dynamic behavior of the complex over time. nih.gov

In Silico Screening and Virtual Library Design for Novel Thiosemicarbazides

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. This method is significantly faster and more cost-effective than traditional high-throughput screening.

The process for thiosemicarbazides can involve:

Library Preparation: A large database of diverse compounds, or a focused library of thiosemicarbazide derivatives, is prepared for screening.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, molecular docking can be used to "dock" each compound in the library into the target's active site. The compounds are then ranked based on their docking scores.

Ligand-Based Virtual Screening: If the target structure is unknown, but active ligands have been identified, their properties can be used to find other molecules with similar characteristics (e.g., shape, pharmacophores).

Following virtual screening, the top-ranked "hit" compounds can be selected for experimental testing. Furthermore, the structural information from these studies can be used to design a virtual library of novel thiosemicarbazide derivatives with potentially improved activity. nih.gov This rational design approach helps focus synthetic efforts on the most promising candidates, accelerating the drug discovery process. mdpi.com

Future Research Directions and Research Gaps

Exploration of Novel Synthetic Methodologies for 4-(2-Piperidinoethyl)-3-thiosemicarbazide and Analogues

The classical synthesis of thiosemicarbazide (B42300) derivatives often involves the condensation of aldehydes or ketones with thiosemicarbazide or its substituted forms. nih.gov While effective, these methods present opportunities for innovation to enhance efficiency, yield, and structural diversity. Future research should focus on developing more advanced and sustainable synthetic strategies.

Key research objectives include:

Green Chemistry Approaches: Developing synthetic routes that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation.

High-Throughput Synthesis: Implementing combinatorial chemistry and automated synthesis platforms to rapidly generate libraries of this compound analogues. This will enable more efficient screening for biological activity.

Catalytic Methods: Investigating novel catalysts to improve reaction rates, selectivity, and yields for the synthesis of the core structure and its derivatives. nih.gov

Structural Diversification: Creating a wide range of analogues by modifying the piperidinoethyl side chain and the thiosemicarbazide core to explore structure-activity relationships (SAR).

| Methodology | Description | Potential Advantages for Future Research |

|---|---|---|

| Conventional Synthesis | Stepwise reaction of isothiocyanates with hydrazines or condensation reactions. ajchem-b.com | Well-established and reliable for small-scale synthesis. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, and often cleaner reactions. |

| Flow Chemistry | Continuous reaction process in a reactor system. | Improved safety, scalability, and process control. |

| Combinatorial Chemistry | Systematic and repetitive covalent connection of different "building blocks" to create a large library of compounds. researchgate.net | Rapid generation of diverse analogues for large-scale screening. |

Deeper Mechanistic Elucidation at the Molecular and Cellular Levels

Understanding the precise mechanisms by which this compound and its derivatives exert their biological effects is paramount for their development as therapeutic agents. Thiosemicarbazones, which are closely related derivatives, are known to act through various mechanisms, including the inhibition of ribonucleotide reductase and topoisomerase IIα, generation of reactive oxygen species (ROS), and interaction with DNA. benthamopenarchives.comijpcbs.com Future research must pinpoint the specific molecular targets and pathways modulated by this particular compound.

Areas for focused investigation:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of the compound.

Enzyme Inhibition Studies: Investigating the inhibitory potential against key enzymes implicated in diseases, such as kinases, proteases, and metabolic enzymes. Thiosemicarbazones have shown promise as anticancer agents by inhibiting enzymes like ribonucleotide reductase. ijpcbs.com

Signaling Pathway Analysis: Delineating the upstream and downstream effects of compound activity on cellular signaling cascades involved in processes like cell proliferation, apoptosis, and inflammation.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the compound and correlating these changes with biological activity to build predictive models for designing more potent and selective analogues.

Development of Advanced In Vitro and In Vivo Biological Assay Systems

To accurately predict the clinical potential of this compound, it is essential to move beyond traditional two-dimensional (2D) cell culture and simple animal models. The development and application of more sophisticated and physiologically relevant assay systems are critical research gaps that need to be addressed.

Future directions in assay development:

Three-Dimensional (3D) Cell Culture Models: Utilizing spheroids and organoids to better mimic the complex microenvironment of tissues and tumors, providing more predictive data on efficacy.

High-Content Screening (HCS): Implementing automated imaging and analysis to simultaneously measure multiple cellular parameters, offering deeper insights into the compound's mechanism of action at a cellular level.

Patient-Derived Xenografts (PDX): Using tumor tissues from patients to create more clinically relevant animal models for evaluating anticancer activity in vivo. acs.org

Zebrafish and Other Model Organisms: Employing alternative model organisms for rapid in vivo screening of toxicity and efficacy, bridging the gap between in vitro studies and mammalian models.

In Silico Modeling: Utilizing computational approaches to predict the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to perform virtual screening of its analogues. nih.gov

Integration of Multi-Omics Data in Thiosemicarbazide Research

The advent of high-throughput technologies allows for a holistic view of biological systems. nih.gov Integrating multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—can provide an unprecedented understanding of the systemic effects of this compound. nih.govrsc.org This approach can help unravel complex biological responses and identify biomarkers for predicting treatment outcomes. researchgate.net

Key research areas for multi-omics integration:

Mechanism of Action Studies: Analyzing changes in gene expression, protein levels, and metabolite profiles in cells or tissues treated with the compound to construct a comprehensive picture of its biological impact.

Biomarker Discovery: Identifying genetic or molecular signatures that correlate with sensitivity or resistance to the compound, paving the way for personalized medicine.

Pathway and Network Analysis: Using systems biology approaches to map the interactions between different molecular layers and understand how the compound perturbs biological networks. rsc.org

Predictive Toxicology: Leveraging multi-omics data to predict potential toxicities and off-target effects before advancing to later stages of drug development.

| Omics Layer | Research Question | Potential Outcome |

|---|---|---|

| Genomics | Are there specific genetic mutations that confer sensitivity to the compound? | Identification of patient populations most likely to respond. |

| Transcriptomics | Which genes are up- or down-regulated upon treatment? | Elucidation of affected signaling pathways. |

| Proteomics | What are the direct protein targets and downstream protein expression changes? | Target validation and mechanism of action confirmation. |

| Metabolomics | How does the compound alter cellular metabolism? | Understanding of metabolic reprogramming and off-target effects. |

Investigation of Non-Biological Applications of Thiosemicarbazides and their Metal Complexes

The utility of thiosemicarbazides is not limited to biology and medicine. The sulfur and nitrogen donor atoms in the thiosemicarbazide moiety make it an excellent ligand for coordinating with a wide range of metal ions. ajchem-b.combenthamopenarchives.com This property opens up avenues for applications in materials science, catalysis, and analytical chemistry.

Future research should explore:

Catalysis: Developing novel metal complexes of this compound as catalysts for organic synthesis, such as in oxidation, hydrogenation, or coupling reactions. nih.gov

Sensors: Designing and synthesizing metal complexes that exhibit changes in their optical or electrochemical properties upon binding to specific analytes, enabling their use as chemical sensors.

Materials Science: Investigating the potential of these compounds and their polymers or metal-organic frameworks (MOFs) in areas like corrosion inhibition, molecular magnetism, or as functional coatings. ajchem-b.com

Coordination Chemistry: Synthesizing and characterizing novel transition metal complexes to study their unique structural, electronic, and magnetic properties. nih.govsemanticscholar.org The formation of stable complexes with metals like copper, nickel, and palladium could lead to materials with interesting properties. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-Piperidinoethyl)-3-thiosemicarbazide?

The compound is typically synthesized via condensation reactions. A common method involves reacting substituted isothiocyanates with hydrazine derivatives under reflux conditions. For example, tert-butylcarbazate can react with aryl isothiocyanates in ethanol, followed by acid hydrolysis to remove protecting groups (e.g., t-Boc). The resulting thiosemicarbazide intermediate is then condensed with isatin derivatives in ethanol with glacial acetic acid as a catalyst, yielding the final product .

Q. How is this compound characterized post-synthesis?

Characterization includes:

- NMR spectroscopy : Proton signals for NH groups (δ 8.72–12.69 ppm) and aromatic protons confirm structural integrity .

- LC-MS/HRMS : Retention times (e.g., 4.317 min) and exact mass measurements (e.g., m/z 340.1233 for C₁₇H₁₈N₅OS) validate molecular composition .

- Melting point analysis : Sharp melting points (e.g., 121–123°C) ensure purity .

Q. What are the primary biological applications of this compound in academic research?

- Apoptosis/tumor suppression : Used to study mechanisms of cell death in cancer models via caspase activation pathways .

- Antimicrobial activity : Evaluated against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) through broth microdilution assays .

- Anti-inflammatory potential : Thiosemicarbazide derivatives have shown activity comparable to indomethacin in rodent models, with reduced ulcerogenicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Key parameters include:

- Solvent selection : Ethanol outperforms DMSO or acetonitrile due to better solubility of intermediates .

- Temperature and time : Reflux at 110–120°C for 2 hours maximizes yields (57–89%) .

- Stoichiometry : Excess thiosemicarbazide (e.g., 9 mg per 0.30 mmol precursor) compensates for unreacted nitroisatin .

Q. What computational approaches are used to predict bioactivity and pharmacokinetics?

- Molecular docking : Assesses binding affinity to targets like topoisomerase II or fungal lanosterol demethylase .

- ADMET analysis : Predicts absorption, toxicity (e.g., hepatotoxicity), and blood-brain barrier penetration using tools like SwissADME .

- DFT calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial efficacy .

Q. How do structural modifications influence anti-proliferative activity?

- Substituent effects : Adamantyl or 4-methoxyphenyl groups enhance lipophilicity, improving membrane permeability and cytotoxicity (e.g., IC₅₀ values <10 μM in MCF-7 cells) .

- Metal coordination : Transition metal complexes (e.g., Co(II)) exhibit enhanced activity due to redox cycling and DNA intercalation .

Q. What strategies are used for radiolabeling this compound for imaging studies?

- Fluorine-18 labeling : Reacts nitroisatin precursors with 4-(4-methoxyphenyl)-3-thiosemicarbazide in ethanol at 120°C, achieving 35–50% radiochemical yield. Sep-Pak purification removes unreacted precursors .

Q. How do metal complexes of this compound enhance its pharmacological profile?

Octahedral Co(II) or Cu(II) complexes stabilize the ligand via S and N coordination, increasing oxidative stress in cancer cells. Spectroscopic techniques (UV-Vis, EPR) confirm geometry and redox activity .

Q. How can researchers address discrepancies in biological data across studies?

Q. What methodologies are employed to evaluate structure-activity relationships (SAR) in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.